3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride
Description
Systematic Nomenclature and Molecular Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural arrangement. The compound bears the Chemical Abstracts Service registry number 1796896-02-0, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₇H₁₅ClN₂O₂ accounts for all constituent atoms, including the hydrochloride salt component, yielding a molecular weight of 194.66 grams per mole.
The International Chemical Identifier key GHUOKBGGZIAYAS-UHFFFAOYSA-N provides a standardized representation of the compound's structure, facilitating database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System notation C1CC(C(=O)N(C1)CCO)N.Cl accurately describes the molecular connectivity, with the amino group positioned at the third carbon of the piperidine ring and the hydroxyethyl substituent attached to the nitrogen atom. This structural arrangement creates a distinctive chemical entity that combines the pharmacologically relevant piperidinone core with functional groups that enhance its synthetic utility.
The molecular architecture features a six-membered saturated ring containing one nitrogen atom, characteristic of the piperidine family, with a carbonyl group at the second position creating the piperidinone structure. The amino group at position three introduces nucleophilic reactivity, while the hydroxyethyl chain provides additional hydrogen bonding capabilities and potential sites for further chemical modification. The hydrochloride salt formation occurs through protonation of the amino group, creating an ionic compound that exhibits enhanced water solubility compared to the free base form.
Historical Development of Piperidinone Derivatives in Organic Chemistry
The historical development of piperidinone derivatives traces back to fundamental discoveries in heterocyclic chemistry during the early twentieth century, with the Petrenko-Kritschenko piperidone synthesis representing a pivotal advancement in this field. This classic multicomponent reaction, published twelve years before the Robinson-Schöpf tropinone synthesis, established a reliable method for constructing piperidone frameworks through the combination of alkyl-1,3-acetonedicarboxylates with aldehydes and amines. The reaction proceeds through a sophisticated cascade mechanism involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions to form the six-membered heterocyclic core.
The evolution of piperidinone synthesis methodology has been profoundly influenced by advances in catalysis and mechanistic understanding, with contemporary approaches emphasizing stereoselectivity and functional group tolerance. Intramolecular cyclization strategies have emerged as particularly powerful tools for constructing substituted piperidinones, with Baldwin's rules providing crucial guidance for predicting favorable ring closure modes. Modern synthetic approaches have expanded beyond traditional methods to include metal-catalyzed cyclizations, asymmetric synthesis protocols, and multicomponent reactions that offer enhanced efficiency and selectivity.
The recognition of piperidinone derivatives as privileged scaffolds in medicinal chemistry has driven significant research efforts toward developing new synthetic methodologies and understanding structure-activity relationships. More than seven thousand piperidine-related papers have been published in the last five years according to scientific databases, reflecting the intense interest in this compound class. The development of this compound represents a continuation of this rich synthetic tradition, incorporating modern pharmaceutical chemistry principles with established heterocyclic synthesis methods.
Position Within Contemporary Heterocyclic Compound Research
Contemporary heterocyclic compound research positions this compound as a strategically important intermediate within the broader landscape of nitrogen-containing heterocycles. The compound exemplifies current trends in heterocyclic chemistry that emphasize multifunctional molecules capable of serving as versatile building blocks for complex target structures. Its unique combination of amino and hydroxyethyl functionalities provides multiple reactive sites that enable diverse chemical transformations, making it particularly valuable for pharmaceutical synthesis applications.
The current research focus on piperidine derivatives reflects their prominence in drug discovery, with these compounds appearing in more than twenty classes of pharmaceuticals and numerous natural alkaloids. The specific structural features of this compound align with contemporary medicinal chemistry strategies that seek to incorporate hydrogen bonding donors and acceptors within pharmacologically active frameworks. The amino group serves as a hydrogen bond donor and potential site for further derivatization, while the hydroxyethyl chain provides additional polar character and conformational flexibility.
Modern synthetic approaches to piperidinone derivatives emphasize green chemistry principles and atom economy, with this compound synthesis benefiting from these methodological advances. The compound's preparation can be achieved through various routes, including rhodium-catalyzed hydrogenation processes that demonstrate high diastereoselectivity and efficient product formation. These synthetic developments reflect the broader trend toward sustainable and efficient heterocyclic synthesis methods that minimize waste and maximize product yield.
The integration of computational chemistry methods with experimental heterocyclic research has enhanced our understanding of structure-property relationships in compounds like this compound. Topological polar surface area calculations, lipophilicity predictions, and hydrogen bonding analysis provide valuable insights into the compound's potential biological activity and physicochemical properties. These computational tools complement traditional synthetic and analytical approaches, creating a comprehensive framework for understanding and optimizing heterocyclic compounds for specific applications.
Properties
IUPAC Name |
3-amino-1-(2-hydroxyethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6-2-1-3-9(4-5-10)7(6)11;/h6,10H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUOKBGGZIAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride typically involves multi-step chemical processes. Various methods have been developed to produce this compound efficiently:
- Chiral Synthesis : The compound can be synthesized through methods that involve chiral intermediates, such as (R)-3-amino piperidine hydrochloride, which is often used in the production of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These inhibitors are crucial in managing type 2 diabetes by regulating blood sugar levels .
- Hydrogenation Techniques : Advanced hydrogenation techniques utilizing catalysts like ruthenium and rhodium have been employed to enhance yields and selectivity in synthesizing piperidine derivatives, including this compound .
Biological Applications
The biological implications of this compound are noteworthy:
- Pharmaceutical Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural features allow it to interact effectively with biological targets .
- Buffering Agent : In biochemical research, it functions as an organic buffer, aiding in maintaining pH stability during reactions involving sensitive biological molecules .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in drug development:
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- The piperidinone core is shared across analogs, but substituents influence molecular weight and steric effects. For example, the phenyl group in 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one HCl adds hydrophobicity and increases molecular weight .
Physicochemical Properties
- Melting Points: 1-Aminopyrrolidin-2-one HCl: 227°C (higher than typical piperidinone derivatives due to simpler structure). Target compound: Not reported, but hydroxyethyl substitution likely reduces melting point compared to unsubstituted analogs due to enhanced solubility.
- Solubility: The hydroxyethyl group in the target compound improves water solubility, advantageous for drug formulation compared to hydrophobic analogs like 3-amino-1-(4-methoxyphenyl)piperidin-2-one .
Biological Activity
3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl and a molecular weight of 194.66 g/mol. It has garnered interest in various scientific fields due to its potential biological activities, including its role as a building block in drug development and its interactions with various biomolecules.
The synthesis of this compound typically involves the reaction of piperidin-2-one with specific reagents to introduce amino and hydroxyethyl groups. Common synthetic methods include the use of rhodium (I) complexes combined with pinacol borane, which allows for diastereoselective outcomes through a hydrogenation process.
Key Reactions:
- Oxidation: Forms oxo derivatives.
- Reduction: Converts the compound into various piperidine derivatives.
- Substitution: Facilitates nucleophilic substitutions to introduce different functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thus modulating various biochemical pathways. The compound may act as an inhibitor or modulator, influencing processes such as cell signaling and metabolic pathways.
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. For instance, compounds containing similar structural motifs have shown activity against viruses such as HSV-1 and other viral pathogens .
Antibacterial Properties
In vitro studies have demonstrated that piperidine derivatives can exhibit significant antibacterial activity. Compounds similar to this compound have been tested against various bacterial strains, showing effectiveness at low minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .
Study on Antiviral Activity
A study evaluated the antiviral efficacy of several piperidine derivatives against tobacco mosaic virus and HSV-1. The findings suggested that certain structural modifications enhanced antiviral potency, indicating that this compound could serve as a scaffold for developing more effective antiviral agents .
Antibacterial Testing
In another investigation, the antibacterial activity of piperidine compounds was assessed using a series of bacterial strains. The results showed that certain derivatives exhibited strong growth inhibition, suggesting that modifications to the piperidine structure could lead to improved antibacterial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Aminopiperidin-2-one | Structure | Antiviral, Antibacterial | Closely related structure |
| 3-Amino-3-azabicyclo[3.3.0]octane | Structure | Antiviral | Distinct biological activities |
Q & A
Q. What are the recommended synthesis routes for 3-Amino-1-(2-hydroxyethyl)piperidin-2-one hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For purity optimization:
- Use column chromatography with gradients tailored to polarity differences (e.g., silica gel and ethyl acetate/methanol mixtures) .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, ensuring intermediates are free of byproducts.
- Recrystallize the final product using solvents like ethanol or acetonitrile to achieve ≥98% purity (see Table 1 for solvent selection criteria) .
Table 1 : Solvent Systems for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Hydrochloride Salts |
|---|---|---|---|
| Ethanol | 78.5 | 5.2 | High (polar protic) |
| Acetonitrile | 81.6 | 5.8 | Moderate (polar aprotic) |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 or CDCl3 to confirm backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] ion for CHNO·HCl: 216.09 Da).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., ~227°C for related piperidinone derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods for weighing and reactions to mitigate exposure to hydrochloride vapors.
- Spill Management : Neutralize spills with sodium bicarbonate, collect using inert absorbents, and dispose as hazardous waste .
Q. What solvent systems are compatible with this compound for solubility testing?
- Methodological Answer :
- Test solubility in polar solvents (e.g., water, methanol) and aprotic solvents (e.g., DMF, DMSO).
- For aqueous solutions, adjust pH to 6–7 using ammonium acetate buffers to prevent degradation (see for buffer preparation) .
Q. How can researchers validate the absence of residual solvents or impurities?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify volatile residuals (e.g., dichloromethane, ethyl acetate) against USP/EP limits.
- Karl Fischer Titration : Measure water content (<0.5% w/w) to ensure hygroscopic stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaling synthesis?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT) to simulate transition states and identify rate-limiting steps .
- Use software like Gaussian or NWChem to model solvent effects and predict optimal temperatures/pressures .
- Validate predictions with small-scale experiments (e.g., 5–10 mmol) before pilot-scale trials.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC in identical cell lines) .
- Structural Analogues : Test derivatives (e.g., ethyl or methyl substitutions) to isolate structure-activity relationships (SAR) .
- Batch Consistency : Verify compound purity and storage conditions (e.g., -20°C under argon) to rule out degradation artifacts .
Q. How do researchers design factorial experiments to evaluate catalytic efficiency in reactions involving this compound?
- Methodological Answer :
- Apply a 2 factorial design to test variables: catalyst loading (0.5–2 mol%), temperature (25–60°C), and solvent polarity (DMF vs. THF) .
- Analyze interactions using ANOVA to identify significant factors (p < 0.05).
- Example: A 2 design reduces experimental runs from 27 to 8 while capturing nonlinear effects .
Q. What advanced techniques elucidate degradation pathways under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the piperidinone ring or oxidation of the hydroxyethyl group) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C from accelerated data .
Q. How can membrane separation technologies improve purification workflows for this compound?
- Methodological Answer :
- Nanofiltration : Use membranes with 200–300 Da MWCO to retain the compound (MW ~216 Da) while removing smaller impurities .
- Countercurrent Chromatography : Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
